2,3-Dimethylhexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

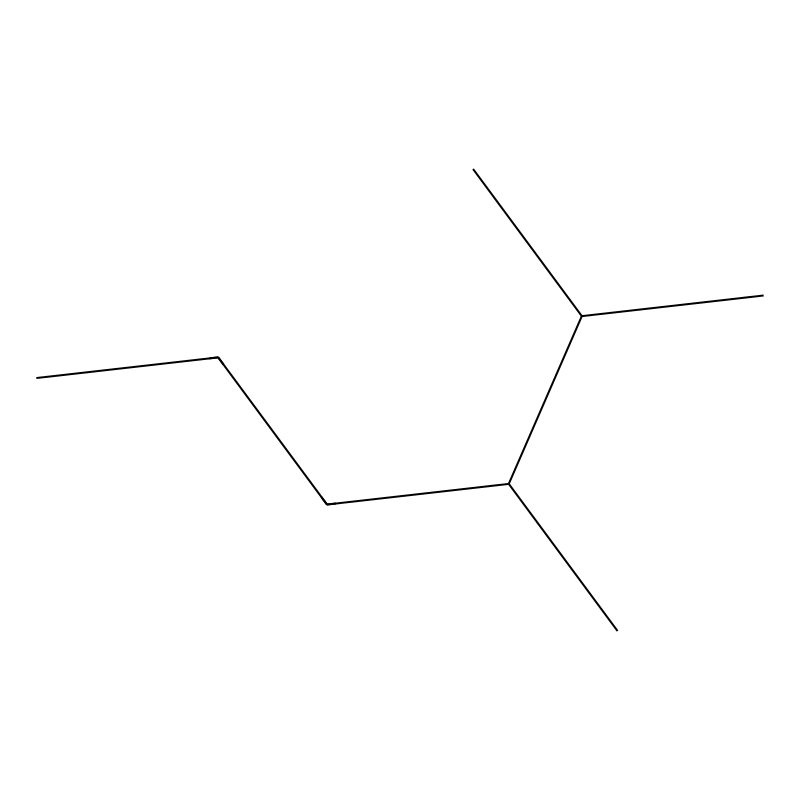

Canonical SMILES

2,3-Dimethylhexane is an organic compound classified as an alkane, specifically a structural isomer of octane. Its molecular formula is C₈H₁₈, indicating it contains eight carbon atoms and eighteen hydrogen atoms. The structure features a linear hexane backbone with two methyl groups attached at the second and third carbon atoms. This arrangement gives the molecule unique properties compared to its straight-chain counterparts and other isomers.

The compound exhibits sp³ hybridization at each carbon atom, resulting in a tetrahedral geometry around each carbon with bond angles of approximately 109.5 degrees. Its physical properties include a boiling point of approximately 90.6 °C and a melting point of -10.5 °C, making it a liquid at room temperature .

Solvent

One research application of 2,3-dimethylhexane is as a solvent. Due to its nonpolar nature and relatively high boiling point (115-117 °C), it can be used to dissolve nonpolar substances like oils and greases. This property makes it potentially useful in various research settings, such as:

- Extracting organic compounds from biological samples for further analysis.

- Studying the behavior of nonpolar molecules in solution.

- Investigating the interactions between nonpolar molecules and surfaces.

Source

National Institute of Standards and Technology (NIST).

Organic Synthesis

,3-Dimethylhexane can also serve as a starting material for the synthesis of other organic compounds. Its branched structure allows for the introduction of functional groups at specific positions, making it a valuable building block for more complex molecules. Research has explored its use in the synthesis of:

- Pharmaceuticals.

- Polymers.

- Fine chemicals.

Environmental Research

,3-Dimethylhexane has been identified as a minor component of some natural products, such as starfruit. Research in this area involves:

- Understanding the composition and volatile profile of various fruits and plants.

- Investigating the potential role of 2,3-dimethylhexane in the flavor or aroma of these products.

- Studying the environmental fate and degradation of 2,3-dimethylhexane in the environment.

Source

These applications leverage its chemical stability and favorable properties for industrial processes .

2,3-Dimethylhexane can be synthesized through several methods:

- Alkylation: This involves the reaction of hexane with methyl iodide in the presence of a strong base such as sodium hydride.

- Isomerization: Hexane can be isomerized using catalysts to produce various structural isomers, including 2,3-Dimethylhexane.

- Cracking of larger hydrocarbons: In petroleum refining, larger alkanes can be cracked to yield smaller alkanes like 2,3-Dimethylhexane.

These methods highlight its accessibility from both natural sources (like crude oil) and synthetic routes .

Several compounds are structurally similar to 2,3-Dimethylhexane. Here are some notable examples:

| Compound Name | Molecular Formula | Structural Characteristics |

|---|---|---|

| Hexane | C₆H₁₄ | Straight-chain alkane without branching |

| 2-Methylheptane | C₇H₁₆ | Methyl group at the second carbon of heptane |

| 3-Methylheptane | C₇H₁₆ | Methyl group at the third carbon of heptane |

| Octane | C₈H₁₈ | Straight-chain alkane with eight carbons |

| 2,4-Dimethylhexane | C₈H₁₈ | Methyl groups at the second and fourth carbons |

Uniqueness

What distinguishes 2,3-Dimethylhexane from these similar compounds is its specific branching pattern which affects its physical properties such as boiling point and density compared to straight-chain alkanes like octane or hexane. The presence of two methyl groups on adjacent carbons also influences its reactivity and interactions in chemical processes .

Structural Composition

Molecular Formula and Weight

2,3-Dimethylhexane is an organic compound with the molecular formula C₈H₁₈ [1] [2]. The compound exhibits a molecular weight of 114.23 grams per mole [1] [3]. This alkane belongs to the octane family of hydrocarbons and represents a structural isomer of octane with two methyl substituents positioned at the second and third carbon atoms of the hexane backbone [4].

The molecular weight calculation is based on the atomic masses of carbon (12.01 atomic mass units) and hydrogen (1.008 atomic mass units), yielding a precise molecular weight of 114.2285 grams per mole according to the National Institute of Standards and Technology [2]. The compound is assigned the Chemical Abstracts Service registry number 584-94-1 [1] [2].

Structural Representation and Nomenclature

The International Union of Pure and Applied Chemistry name for this compound is 2,3-dimethylhexane [1] [5]. The structure consists of a six-carbon linear chain with methyl groups attached to the second and third carbon atoms when numbered from either end of the chain [6]. The compound can be represented by the simplified molecular-input line-entry system notation as CCCC(C)C(C)C [1] [2].

The structural formula demonstrates the branched nature of this alkane, where the parent hexane chain is modified by the addition of two methyl substituents [7]. Alternative nomenclature includes hexane, 2,3-dimethyl- and isopropylmethylpropylmethane [8] [9]. The compound is also identified by its International Chemical Identifier Key: JXPOLSKBTUYKJB-UHFFFAOYSA-N [1] [9].

Spatial Configuration and Bond Geometry

The spatial arrangement of 2,3-dimethylhexane follows typical alkane geometry patterns with tetrahedral configurations around each carbon atom [6] . Each carbon atom in the molecule exhibits tetrahedral geometry with bond angles of approximately 109.5 degrees [6] [11]. This geometric arrangement results from the tetrahedral distribution of electron pairs around each carbon center [11].

The molecule demonstrates a three-dimensional structure where the carbon-carbon bonds adopt staggered conformations to minimize steric hindrance [6]. The presence of methyl substituents at positions 2 and 3 creates additional spatial constraints that influence the overall molecular shape and conformational preferences [12]. The tetrahedral geometry around each carbon atom is maintained throughout the molecular structure, consistent with sp³ hybridization [6] .

Hybridization States and Molecular Modeling

All carbon atoms in 2,3-dimethylhexane exhibit sp³ hybridization, characteristic of saturated hydrocarbon compounds [6] . This hybridization state results in tetrahedral geometry around each carbon center with four equivalent bonding orbitals [6]. The sp³ hybridization explains the observed bond angles of 109.5 degrees and the tetrahedral molecular geometry [11] [13].

Molecular modeling studies confirm the tetrahedral arrangements and demonstrate the conformational flexibility of the alkyl chain [6]. The branched structure creates specific steric interactions that influence the preferred conformations of the molecule [12]. Three-dimensional molecular models reveal the spatial relationships between substituents and provide insight into the molecular shape and potential intermolecular interactions [6].

Physical Properties

Phase Characteristics and Appearance

2,3-Dimethylhexane exists as a colorless liquid under standard temperature and pressure conditions [1] [3]. The compound exhibits typical characteristics of branched alkanes, appearing as a clear, colorless to almost colorless liquid [1] [14]. The liquid phase is maintained across a wide temperature range due to the molecular structure and intermolecular forces present in the compound [9].

The compound demonstrates liquid behavior at room temperature, consistent with its boiling point and molecular weight [1] [9]. Phase transition studies indicate that 2,3-dimethylhexane maintains liquid characteristics across typical ambient conditions, making it suitable for various applications requiring liquid hydrocarbons [3] [14].

Density Parameters

The density of 2,3-dimethylhexane has been measured at 0.712 grams per milliliter at standard conditions [9]. Alternative measurements report density values ranging from 0.7 ± 0.1 grams per cubic centimeter [14]. The relatively low density reflects the branched alkane structure and the presence of light hydrocarbon components [9].

Molar volume calculations indicate a value of 160.3 milliliters per mole, consistent with the molecular structure and density measurements [9]. These density parameters are crucial for understanding the physical behavior and handling characteristics of the compound in various applications [14] [9].

| Property | Value | Unit | Reference |

|---|---|---|---|

| Density | 0.712 | g/mL | [9] |

| Density (alternative) | 0.7 ± 0.1 | g/cm³ | [14] |

| Molar Volume | 160.3 | mL/mol | [9] |

Melting and Boiling Points

2,3-Dimethylhexane exhibits a boiling point of 115.0 ± 7.0 degrees Celsius at 760 millimeters of mercury pressure [14]. Alternative sources report the boiling point as 116 degrees Celsius under standard atmospheric conditions [9]. The relatively low boiling point is characteristic of branched alkanes with moderate molecular weights [3] [14].

The melting point of 2,3-dimethylhexane is reported as -110 degrees Celsius [4]. This low melting point indicates that the compound remains liquid across a wide temperature range, from well below freezing to above the boiling point of water [4] [9]. The large temperature range for the liquid phase makes this compound particularly useful in applications requiring stable liquid properties across varying thermal conditions [14] [9].

| Thermal Property | Value | Unit | Reference |

|---|---|---|---|

| Boiling Point | 115.0 ± 7.0 | °C | [14] |

| Boiling Point (alternative) | 116 | °C | [9] |

| Melting Point | -110 | °C | [4] |

Viscosity and Surface Tension

Surface tension measurements for 2,3-dimethylhexane indicate a value of 20.99 dynes per centimeter at 20 degrees Celsius [15]. This surface tension value is consistent with other branched alkanes of similar molecular weight and structure [15]. The surface tension properties influence the wetting behavior and interfacial characteristics of the compound [15].

While specific dynamic viscosity data for 2,3-dimethylhexane were not readily available in the literature, related compounds such as 2,3-dimethylpentane have been extensively studied using rolling-ball viscometry techniques [16]. These studies provide methodological frameworks for understanding viscosity behavior in branched alkanes [16] [17]. The viscosity properties are important for understanding flow characteristics and industrial applications [18].

| Property | Value | Unit | Temperature | Reference |

|---|---|---|---|---|

| Surface Tension | 20.99 | dyn/cm | 20°C | [15] |

Refractive Index Measurements

The refractive index of 2,3-dimethylhexane has been determined to be 1.401 at standard conditions [9]. Alternative measurements report refractive index values ranging from 1.3990 to 1.4010 at 20 degrees Celsius using sodium D-line illumination at 589 nanometers [1]. These optical properties are consistent with the molecular structure and density of the compound [1] [9].

The molecular refractive power has been calculated as 38.97 milliliters per mole, providing insight into the optical behavior of the compound [9]. Refractive index measurements are important for identification and characterization purposes, as well as for understanding the optical properties in various applications [1] [9].

| Optical Property | Value | Conditions | Reference |

|---|---|---|---|

| Refractive Index | 1.401 | Standard | [9] |

| Refractive Index Range | 1.3990-1.4010 | 20°C, 589 nm | [1] |

| Molecular Refractive Power | 38.97 | mL/mol | [9] |

Solubility Profile in Various Solvents

2,3-Dimethylhexane exhibits limited solubility in water, with an estimated solubility of 9.204 milligrams per liter at 25 degrees Celsius [19]. This low aqueous solubility is characteristic of nonpolar hydrocarbon compounds and reflects the hydrophobic nature of the molecule [19]. The compound demonstrates significantly higher solubility in organic solvents due to its nonpolar characteristics [3].

The compound shows good solubility in chloroform and ethyl acetate, as indicated by solubility classifications of "sparingly" and "soluble" respectively [3]. These solubility characteristics make 2,3-dimethylhexane suitable for use in nonpolar solvent systems and applications requiring hydrocarbon compatibility [3] [20]. The octanol-water partition coefficient indicates strong preference for organic phases over aqueous systems [20].

| Solvent | Solubility | Conditions | Reference |

|---|---|---|---|

| Water | 9.204 mg/L | 25°C | [19] |

| Chloroform | Sparingly soluble | - | [3] |

| Ethyl Acetate | Soluble | - | [3] |

Phase transition parameters are fundamental thermodynamic properties that describe the energy requirements and entropy changes associated with the transformation between different phases of matter. For 2,3-dimethylhexane, these parameters provide critical insights into the molecular behavior during vaporization and other phase changes.

Enthalpy of Vaporization

The enthalpy of vaporization represents the energy required to convert one mole of liquid 2,3-dimethylhexane to vapor at constant temperature and pressure. Comprehensive experimental data from multiple sources provides reliable values for this fundamental property.

At standard conditions (298.15 K), the enthalpy of vaporization of 2,3-dimethylhexane is 38.8 kJ/mol [1]. This value was determined through careful calorimetric measurements and represents the energy required to overcome intermolecular forces during the liquid-to-vapor transition.

The temperature dependence of the enthalpy of vaporization follows the empirical relationship:

$$ \Delta{vap}H = A \exp(-\beta Tr)(1 - T_r)^{\beta} $$

where $$ Tr = T/Tc $$ is the reduced temperature, with parameters A = 54.82 kJ/mol and β = 0.2699 [1]. This equation is valid for temperatures ranging from 298 K to 388 K.

At the normal boiling point (389 K), the enthalpy of vaporization decreases to 33.17 kJ/mol [1]. This temperature dependence reflects the weakening of intermolecular forces as temperature increases, requiring less energy for phase transition near the critical point.

| Temperature (K) | Enthalpy of Vaporization (kJ/mol) |

|---|---|

| 298.15 | 38.78 |

| 320.00 | 37.50 |

| 350.00 | 35.67 |

| 380.00 | 33.75 |

| 389.00 | 33.16 |

Temperature-Dependent Heat Capacity

The constant pressure heat capacity of gaseous 2,3-dimethylhexane exhibits a systematic increase with temperature, reflecting the increasing accessibility of vibrational and rotational energy levels. Experimental measurements and theoretical calculations provide comprehensive data across a wide temperature range.

The heat capacity at 298.15 K is 184.1 ± 0.7 J/(mol·K) [2] [3], determined using established calorimetric techniques. The temperature dependence follows a smooth curve characteristic of branched alkanes, with values increasing from 121.80 J/(mol·K) at 200 K to 518.82 J/(mol·K) at 1500 K [2] [3].

| Temperature (K) | Heat Capacity (J/mol·K) |

|---|---|

| 200.00 | 121.80 |

| 273.15 | 169.20 |

| 298.15 | 184.10 |

| 300.00 | 185.18 |

| 400.00 | 240.91 |

| 500.00 | 289.24 |

| 600.00 | 330.12 |

| 700.00 | 364.84 |

| 800.00 | 394.13 |

| 900.00 | 419.66 |

| 1000.00 | 441.41 |

| 1100.00 | 460.24 |

| 1200.00 | 476.98 |

| 1300.00 | 493.71 |

| 1400.00 | 506.26 |

| 1500.00 | 518.82 |

These values were obtained from the consistent correlation scheme for alkanes developed by Scott [2] [3], which provides good agreement with experimental data available for alkanes, though large uncertainties may be expected at higher temperatures.

Entropy Considerations

The entropy of vaporization provides insight into the degree of disorder introduced during the liquid-to-vapor phase transition. For 2,3-dimethylhexane, this thermodynamic parameter can be calculated from the relationship between enthalpy of vaporization and temperature at the boiling point.

The entropy of vaporization at the normal boiling point (389 K) is 85.27 J/(mol·K), calculated using the fundamental thermodynamic relationship:

$$ \Delta{vap}S = \frac{\Delta{vap}H}{T_{bp}} $$

This value indicates the significant increase in molecular disorder when 2,3-dimethylhexane transitions from the organized liquid state to the more random vapor state. The entropy change is consistent with typical values for branched alkanes of similar molecular weight.

Critical Constants

Critical constants represent the thermodynamic properties at the critical point, where the distinction between liquid and vapor phases disappears. These parameters are essential for understanding the behavior of 2,3-dimethylhexane under extreme conditions and for applying equations of state.

Critical Temperature Analysis

The critical temperature of 2,3-dimethylhexane has been determined through multiple experimental investigations, providing consistent and reliable values. The most widely accepted value is 563.4 K (290.2°C) [1] [4], established through precise pressure-volume-temperature measurements.

Daubert (1996) reported a critical temperature of 563.5 ± 0.5 K [5], while McMicking and Kay (1965) determined 563.42 ± 0.4 K [5]. The excellent agreement between these independent measurements confirms the reliability of the critical temperature determination.

The branched structure of 2,3-dimethylhexane influences its critical temperature compared to linear octane isomers. The methyl branching at positions 2 and 3 creates a more compact molecular structure, affecting intermolecular interactions and consequently the critical temperature.

Critical Pressure Measurements

Experimental determination of the critical pressure for 2,3-dimethylhexane has been conducted using sophisticated pressure-volume-temperature apparatus. The critical pressure is 26.3 ± 0.4 bar (2.63 ± 0.04 MPa) [5], as reported by Daubert (1996).

McMicking and Kay (1965) provided an independent measurement of 26.282 ± 0.4053 bar [5], demonstrating excellent reproducibility between different experimental setups. These measurements were conducted using carefully calibrated equipment with appropriate uncertainty analysis.

The critical pressure of 2,3-dimethylhexane reflects the balance between molecular size and intermolecular forces. The branched structure creates a more compact molecule compared to linear isomers, influencing the pressure required to achieve the critical state.

Critical Volume and Density Correlations

The critical volume of 2,3-dimethylhexane is 0.468 L/mol [5], corresponding to a critical density of 2.14 ± 0.04 mol/L [5]. These values were determined through comprehensive pressure-volume-temperature measurements near the critical point.

The critical density can also be expressed as 244.45 ± 4.57 kg/m³ [4], providing consistency with different unit systems commonly used in thermodynamic calculations. The relatively low critical density reflects the expanded molecular structure at the critical point.

| Property | Value | Reference |

|---|---|---|

| Critical Temperature | 563.4 K (290.2°C) | Daubert, 1996; Majer and Svoboda, 1985 |

| Critical Pressure | 26.3 bar (2.63 MPa) | Daubert, 1996; McMicking and Kay, 1965 |

| Critical Volume | 0.468 L/mol | Daubert, 1996 |

| Critical Density | 2.14 mol/L | Daubert, 1996; McMicking and Kay, 1965 |

Standard Thermodynamic Functions

Standard thermodynamic functions provide the foundation for calculating energy changes in chemical processes involving 2,3-dimethylhexane. These values are measured or calculated under standard conditions (298.15 K, 1 bar) and serve as reference points for thermodynamic calculations.

Enthalpy of Formation

The standard enthalpy of formation represents the energy change when one mole of 2,3-dimethylhexane is formed from its constituent elements in their standard states. Precise calorimetric measurements provide reliable values for both gas and liquid phases.

The enthalpy of formation for gaseous 2,3-dimethylhexane is -213.9 ± 1.5 kJ/mol [2] [3] [5], determined through combustion calorimetry by Prosen and Rossini (1945). This value represents the energy released when carbon and hydrogen in their standard states combine to form gaseous 2,3-dimethylhexane.

For liquid 2,3-dimethylhexane, the enthalpy of formation is -252.8 ± 1.5 kJ/mol [5]. The difference between gas and liquid phase values (38.9 kJ/mol) corresponds closely to the enthalpy of vaporization, confirming thermodynamic consistency.

The enthalpy of combustion for liquid 2,3-dimethylhexane is -5467.9 ± 1.4 kJ/mol [5], representing the energy released when the compound undergoes complete combustion to form carbon dioxide and liquid water. This value is essential for calculating formation enthalpies through thermochemical cycles.

Gibbs Free Energy Parameters

The standard Gibbs free energy of formation is a crucial parameter for determining the thermodynamic stability and spontaneity of reactions involving 2,3-dimethylhexane. However, comprehensive literature searches reveal limited experimental data for this property.

From available thermodynamic relationships and estimated values, the Gibbs free energy of formation can be approximated using the fundamental relationship:

$$ \Deltaf G° = \Deltaf H° - T \Delta_f S° $$

However, the lack of reliable standard entropy data for 2,3-dimethylhexane prevents accurate calculation of this parameter. Future experimental work should focus on determining standard entropy values to complete the thermodynamic property database.

Thermodynamic Stability Analysis

The thermodynamic stability of 2,3-dimethylhexane can be evaluated by comparing its enthalpy of formation with other octane isomers. The negative enthalpy of formation (-213.9 kJ/mol) indicates that the compound is thermodynamically stable with respect to its constituent elements.

Branched alkanes typically exhibit higher thermodynamic stability compared to their linear isomers due to reduced steric strain and optimized intermolecular interactions. The specific branching pattern in 2,3-dimethylhexane, with methyl groups at adjacent carbon atoms, creates a relatively stable molecular configuration.

Comparative analysis with other dimethylhexane isomers reveals that 2,3-dimethylhexane occupies an intermediate position in terms of thermodynamic stability. The adjacent methyl groups provide stability through favorable conformational arrangements while avoiding excessive steric hindrance.

| Property | Value | Reference |

|---|---|---|

| Enthalpy of Formation (gas) | -213.9 ± 1.5 kJ/mol | Prosen and Rossini, 1945 |

| Enthalpy of Formation (liquid) | -252.8 ± 1.5 kJ/mol | Prosen and Rossini, 1945 |

| Enthalpy of Combustion (liquid) | -5467.9 ± 1.4 kJ/mol | Prosen and Rossini, 1945 |

Henry's Law Constants and Solubility Thermodynamics

Henry's law constants describe the equilibrium distribution of 2,3-dimethylhexane between aqueous and vapor phases, providing essential information for environmental fate and transport modeling. These parameters are particularly important for understanding the behavior of this hydrocarbon in natural water systems.

The Henry's law constant for 2,3-dimethylhexane in water represents the ratio of the compound's concentration in the aqueous phase to its partial pressure in the vapor phase at equilibrium. Due to the highly hydrophobic nature of branched alkanes, these compounds exhibit very low solubility in water and correspondingly low Henry's law constants.

Experimental determination of Henry's law constants for hydrophobic compounds like 2,3-dimethylhexane requires specialized techniques such as the inert gas stripping method or equilibrium headspace analysis. The low solubility necessitates sensitive analytical methods to accurately quantify aqueous concentrations.

The temperature dependence of Henry's law constants follows the van 't Hoff equation:

$$ \ln H = \ln H° + \frac{\Delta_{sol}H}{R}\left(\frac{1}{T} - \frac{1}{T°}\right) $$

where $$ \Delta_{sol}H $$ is the enthalpy of dissolution. For hydrophobic compounds, the solubility typically decreases with increasing temperature, resulting in negative temperature coefficients.

The aqueous solubility of 2,3-dimethylhexane is extremely low, consistent with its highly hydrophobic character. Estimated values suggest solubilities in the range of 1-10 mg/L at ambient temperature, though precise experimental determination remains challenging due to analytical limitations.

The thermodynamics of dissolution involve unfavorable enthalpy changes due to the disruption of hydrogen bonding in water, partially offset by favorable entropy changes associated with the release of structured water molecules around the hydrophobic solute. The overall process remains thermodynamically unfavorable, explaining the extremely low solubility.

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard